

Synthesis protocol for 3-Azaspido[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Azaspido(5.5)undecane hydrochloride

Cat. No.: B094333

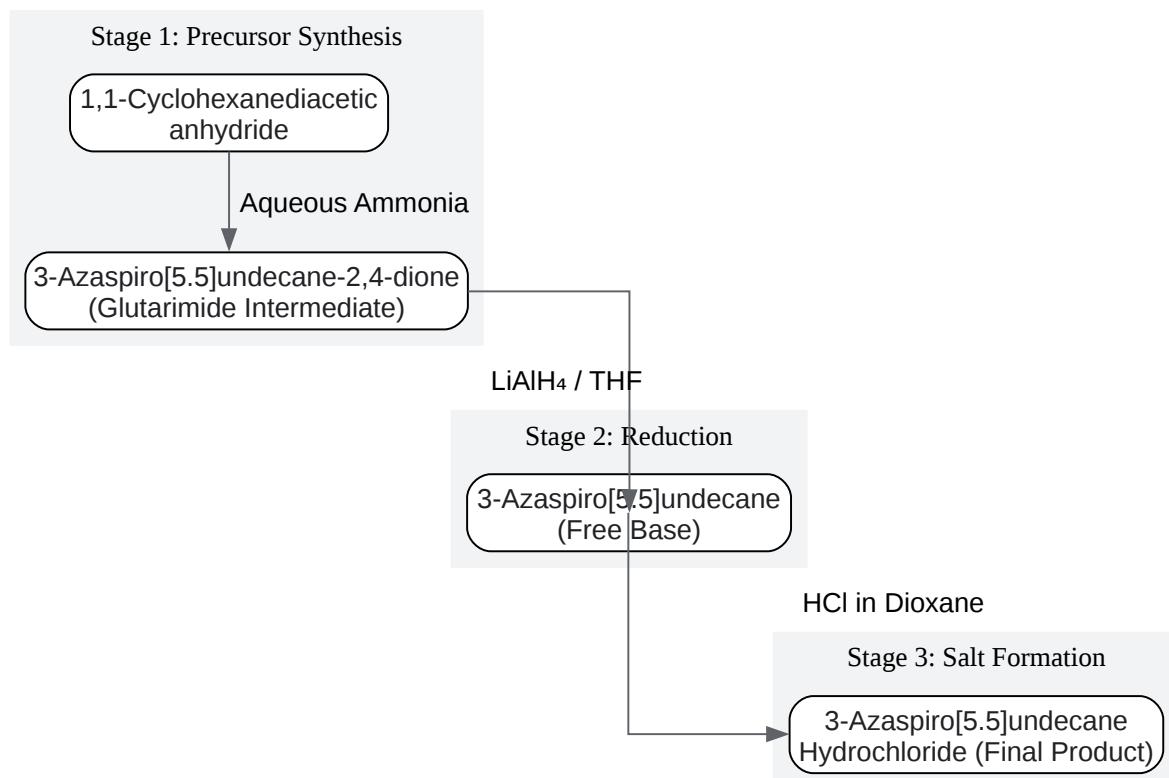
[Get Quote](#)

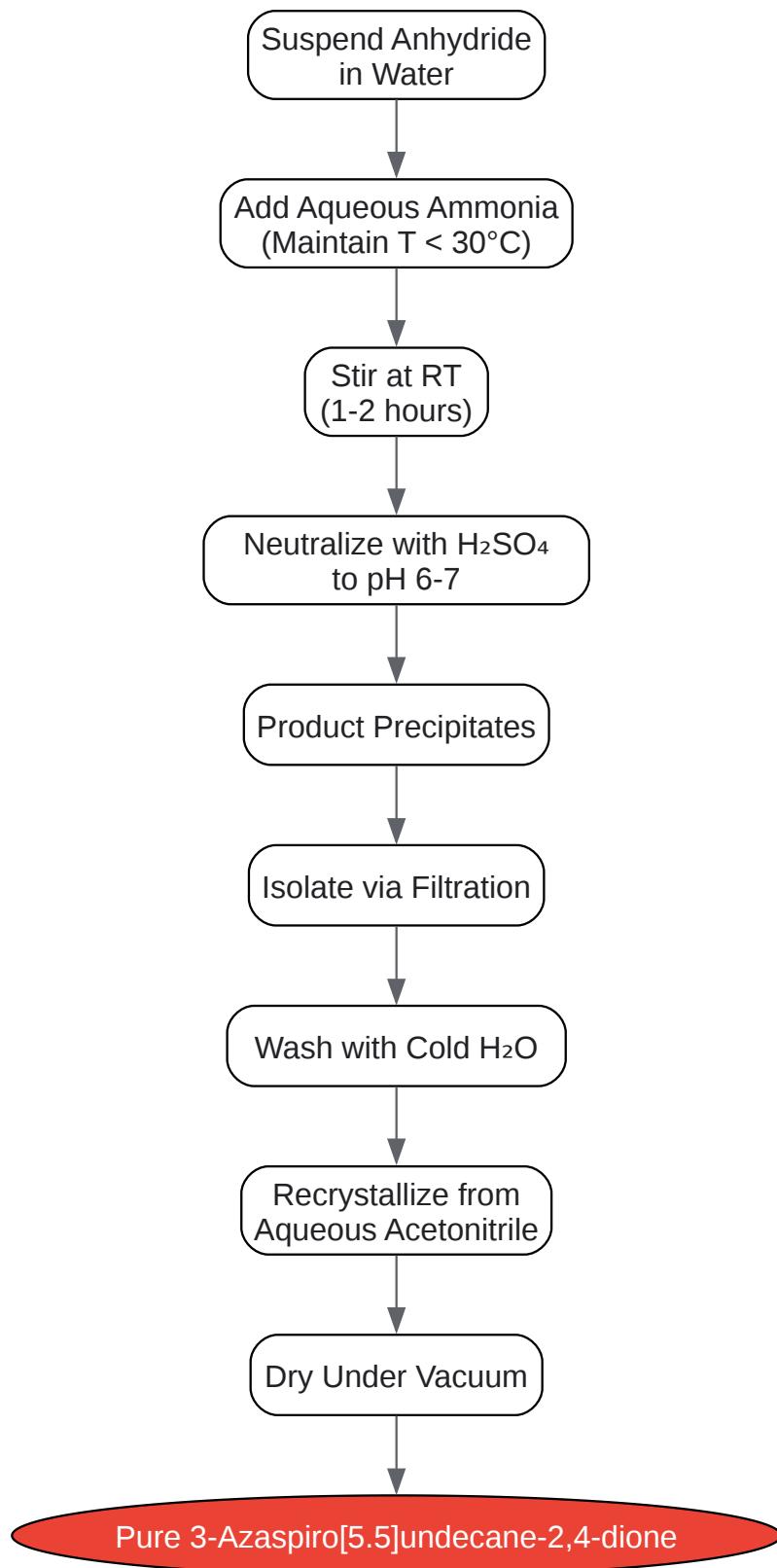
Introduction

3-Azaspido[5.5]undecane, in its hydrochloride salt form, is a spirocyclic amine of significant interest in medicinal chemistry and drug development. It is recognized as a potent inhibitor of the wild-type influenza A virus M2 protein, a key target for antiviral therapeutics, with a reported IC₅₀ of 1 μM.[1][2] The spirocyclic scaffold imparts a unique three-dimensional architecture, making it a valuable building block for creating novel chemical entities. This document provides a detailed, research-grade protocol for the multi-step synthesis of 3-Azaspido[5.5]undecane hydrochloride, intended for researchers and scientists in organic synthesis and drug discovery.

Compound Profile:

Property	Value
IUPAC Name	3-Azaspido[5.5]undecane hydrochloride
Synonyms	4,4-Pentamethylenepiperidine hydrochloride
CAS Number	1125-01-5[3]
Molecular Formula	C ₁₀ H ₂₀ ClN[3]
Molecular Weight	189.73 g/mol [3]


| Physical Form | Solid[3] |


PART 1: SYNTHETIC STRATEGY AND RATIONALE

The synthesis of 3-Azaspido[5.5]undecane is most effectively achieved through a robust, multi-step pathway starting from commercially available precursors. The chosen strategy involves the initial formation of a glutarimide intermediate, 3-Azaspido[5.5]undecane-2,4-dione, followed by its complete reduction to the target spirocyclic amine. The final step involves the conversion of the amine free base to its more stable and handleable hydrochloride salt.

This route is favored due to the high yields and purity achievable at each step, and it avoids the potential for over-alkylation or other side reactions that can complicate alternative methods like direct alkylation.^[4] The core of this strategy lies in the powerful and well-understood chemistry of imide reduction using strong hydride-donating agents.

The overall synthetic pathway is visualized below.

[Click to download full resolution via product page](#)

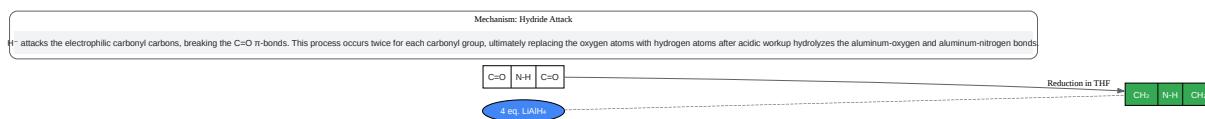
Caption: Workflow for the synthesis of the glutarimide intermediate.

Step 2: Reduction of 3-Azaspido[5.5]undecane-2,4-dione

This step employs a powerful reducing agent, lithium aluminum hydride (LiAlH_4), to fully reduce both carbonyl groups of the glutarimide ring to methylenes, yielding the target secondary amine. The reaction must be conducted under strictly anhydrous conditions as LiAlH_4 reacts violently with water.

Materials and Reagents:

Reagent	Formula	M.W. (g/mol)	Quantity
3-Azaspido[5.5]undecane-2,4-dione	$\text{C}_{10}\text{H}_{15}\text{NO}_2$	181.23	1.0 eq
Lithium Aluminum Hydride (LiAlH_4)	H_4AlLi	37.95	4.0 eq
Anhydrous Tetrahydrofuran (THF)	$\text{C}_4\text{H}_8\text{O}$	72.11	Solvent
Ethyl Acetate	$\text{C}_4\text{H}_8\text{O}_2$	88.11	For quenching


| Sodium Sulfate (anhydrous) | Na_2SO_4 | 142.04 | Drying agent |

Protocol:

- Inert Atmosphere:** Set up a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
- LiAlH_4 Suspension:** To the flask, add anhydrous tetrahydrofuran (THF) followed by the cautious, portion-wise addition of lithium aluminum hydride (4.0 equivalents). [1]3. **Substrate Addition:** Dissolve the 3-Azaspido[5.5]undecane-2,4-dione (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH_4 suspension. The rate of addition should be controlled to manage the exothermic reaction.
- Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH_4 by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.
- Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
- Isolation: Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Azaspido[5.5]undecane free base as an oil or low-melting solid.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the imide to amine reduction.

Step 3: Formation of 3-Azaspido[5.5]undecane Hydrochloride

The final step involves converting the amine free base into its hydrochloride salt. This is a simple acid-base reaction that significantly improves the compound's stability, crystallinity, and water solubility, making it easier to handle, purify, and formulate.

Materials and Reagents:

Reagent	Formula	M.W. (g/mol)	Quantity
3-Azaspido[5.5]undecane (crude)	<chem>C10H19N</chem>	153.27	1.0 eq
Hydrochloric Acid in Dioxane (4M)	HCl	36.46	~1.1 eq

| Diethyl Ether or Dioxane | C4H10O | 74.12 | Solvent |

Protocol:

- Dissolution: Dissolve the crude 3-Azaspido[5.5]undecane free base in a minimal amount of a suitable solvent like diethyl ether or dioxane.
- Acidification: To the stirred solution, add a 4M solution of HCl in dioxane (approximately 1.1 equivalents) dropwise. [5]3. Precipitation: The hydrochloride salt will immediately begin to precipitate as a white solid. Continue stirring for 30-60 minutes at ambient temperature to ensure complete salt formation.
- Isolation: Collect the solid product by vacuum filtration.
- Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the final product, 3-Azaspido[5.5]undecane hydrochloride, under vacuum to yield a stable, white crystalline solid.

PART 3: SAFETY AND HANDLING

The synthesis of 3-Azaspido[5.5]undecane hydrochloride involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

- Lithium Aluminum Hydride (LiAlH4): Pyrophoric and reacts violently with water and protic solvents. Handle only in a fume hood under an inert atmosphere.
- Hydrochloric Acid: Corrosive. Avoid inhalation and contact with skin and eyes.

- Solvents (THF, Diethyl Ether, Dioxane): Highly flammable. Work in a well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis. [6][7]
GHS Hazard Information for 3-Azaspiro[5.5]undecane Hydrochloride:

Pictogram	Signal Word	Hazard Statements
		Warning H302: Harmful if swallowed.<[3][8]br>H315: Causes skin irritation.<[3][8]br>H319: Causes serious eye irritation.<[3][8]br>H332: Harmful if inhaled.H335: May cause respiratory irritation. [3][8]

Precautionary Statements: Users should follow precautionary statements such as P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3][6]

References

- PubChem (2026). 3-Oxa-9-azaspiro[5.5]undecane. National Center for Biotechnology Information.
- ResearchGate (2009). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives.
- PubChem (2023). CID 168318420. National Center for Biotechnology Information.
- Glaze 'N Seal (2021). SAFETY DATA SHEET.
- Semantic Scholar (2009). Synthesis of novel 3-heterospiro[5.5]undecanes.
- The Organic Chemistry Tutor (2025). Reductive Amination | Synthesis of Amines. YouTube.
- Master Organic Chemistry (2017). Reductive Amination, and How It Works.

- Chemistry LibreTexts (2020). 21.6: Synthesis of Amines by Reductive Amination.
- ePrints Soton (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ -Aminobutyric Acid Type A Receptor Antagonists with Immuno.
- Wikipedia (2026). Reductive amination.
- PubMed Central (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Azaspido[5.5]undecane (hydrochloride) | 1125-01-5 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Azaspido[5.5]undecane-9-acetic acid methyl ester synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis protocol for 3-Azaspido[5.5]undecane hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094333#synthesis-protocol-for-3-azaspido-5-5-undecane-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com